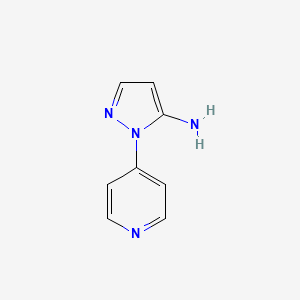![molecular formula C8H14ClNO2 B1386422 6-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride CAS No. 1193387-63-1](/img/structure/B1386422.png)
6-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride
Descripción general
Descripción
6-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride is a biochemical compound with the molecular formula C8H14ClNO2 and a molecular weight of 191.66 . It is used for proteomics research .
Synthesis Analysis
The synthesis of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The InChI code for 6-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride is 1S/C8H13NO2.ClH/c10-7(11)8-3-1-2-6(4-8)5-9-8;/h6,9H,1-5H2,(H,10,11);1H/t6-,8+;/m1./s1 .Chemical Reactions Analysis
The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .Physical And Chemical Properties Analysis
The compound is a powder with a storage temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Structural and Synthesis Studies
- Structural Analysis and Synthesis Techniques: A study by Arias-Pérez et al. (2001) focused on synthesizing and studying esters derived from azabicyclooctane carboxylic acid hydrochlorides using NMR spectroscopy and X-ray diffraction. This research highlights the utility of these compounds in structural and synthetic chemistry (Arias-Pérez et al., 2001).
- Stereoselective Synthesis: Gelmi et al. (2007) developed an efficient route for synthesizing enantiopure stereoisomers of 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids, indicating the compound’s potential in stereoselective synthetic processes (Gelmi et al., 2007).
Crystallography and Conformational Analysis
- Crystal Structure Determination: Research by Diez et al. (1991) on the crystal structure of ethyl-8-α-hydroxy-3-azabicyclo[3.2.1]octane-8-β-carboxylate provides valuable insights into the conformational characteristics of azabicyclooctane derivatives (Diez et al., 1991).
- Proline Analog Synthesis: Casabona et al. (2007) described a straightforward synthesis of a new proline analogue with an 8-azabicyclo[3.2.1]octane skeleton, demonstrating the compound's relevance in the development of proline analogues (Casabona et al., 2007).
Peptidomimetics and Amino Acid Research
- Dipeptide Isosteres Synthesis: A study by Guarna et al. (1999) on 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids introduces the concept of conformationally constrained dipeptide isosteres, expanding the scope of peptidomimetic research (Guarna et al., 1999).
- Stereoselective Synthesis of Proline Homologues: Research by Grygorenko et al. (2006) on the stereoselective synthesis of novel rigid bicyclic proline analogues highlights the application in the design of peptidomimetics and peptide models (Grygorenko et al., 2006).
Mecanismo De Acción
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a warning signal word . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Direcciones Futuras
Propiedades
IUPAC Name |
6-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-7(11)8-3-1-2-6(4-8)5-9-8;/h6,9H,1-5H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRHKHRQZNLOFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)(NC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-Bromo-5-methoxy-4-(3-methylbenzyloxy)-phenyl]-methanol](/img/structure/B1386340.png)
![N-[(tert-butylamino)carbonyl]-3-methylvaline](/img/structure/B1386341.png)

![Methyl 2-[(2-chloropropanoyl)amino]-5,6,7,8-tetra-hydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1386344.png)
![1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine](/img/structure/B1386345.png)
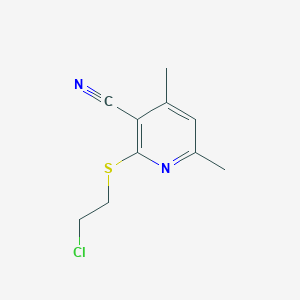
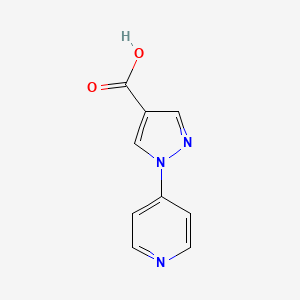
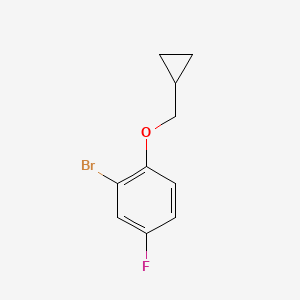
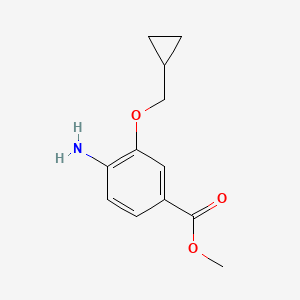
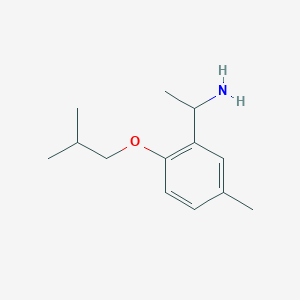

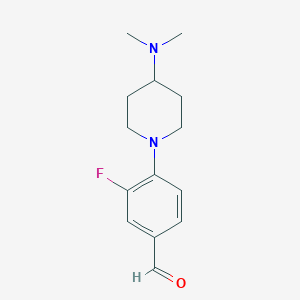
![N-[(2-bromophenyl)methyl]oxan-4-amine](/img/structure/B1386357.png)
